(3-aminopyrrolidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone
Overview
Description
The compound “(3-aminopyrrolidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone” is a versatile material used in scientific research. It belongs to the class of 1,2,3-triazoles, which are not obtained in nature but are intensely investigated by synthetic chemists due to their excellent properties and green synthetic routes .
Synthesis Analysis
The synthesis of 1,2,3-triazoles and their derivatives has been achieved using various metal catalysts (such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm), organocatalysts, metal-free as well as solvent- and catalyst-free neat syntheses .Molecular Structure Analysis
1,2,3-Triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character. It is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .Chemical Reactions Analysis
1,2,3-Triazoles have been found to act not only as stoichiometric one-electron donors but also as catalytic organic reducing agents, without the need of a photocatalyst .Scientific Research Applications
Antibacterial and Antifungal Applications
Research has shown that novel compounds synthesized from the core structure similar to "(3-aminopyrrolidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone" have been evaluated for their antibacterial and antifungal properties. These compounds have exhibited moderate antibacterial activity against Bacillus subtilis and moderate antifungal activity against Candida albicans (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Anticonvulsant Evaluation
Compounds derived from similar structures have been tested for anticonvulsant activity, with some showing excellent efficacy. The evaluation was conducted through the maximal electroshock-induced convulsion method in mice, highlighting the potential of these compounds in developing anticonvulsant therapies (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Synthesis and Drug-likeness Properties
Studies have focused on synthesizing libraries of compounds with the base structure of "this compound" and evaluating their drug-likeness properties. These investigations aimed at exploring the compounds' in vitro antibacterial, antifungal, and antimycobacterial activities, showing good to moderate efficacy against various strains. Some compounds demonstrated better antimycobacterial agents compared to standard drugs like ciprofloxacin and pyrazinamide (Pandya, Dave, Patel, & Desai, 2019).
Catalyst in Organic Synthesis
The structure similar to "this compound" has been used as a ligand in the catalyst for organic synthesis, demonstrating its role in facilitating efficient chemical reactions. This application showcases the versatility of the compound beyond its biological activities (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the indole nucleus, which is similar to the 1h-benzo[d][1,2,3]triazol moiety, have been found to bind with high affinity to multiple receptors .
Mode of Action
It has been suggested that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Biochemical Pathways
It’s worth noting that indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety and Hazards
Future Directions
Constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles . Some 1,2,4-triazole benzoic acid hybrids have shown potent anticancer activity, indicating that they could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(2H-benzotriazol-5-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c12-8-3-4-16(6-8)11(17)7-1-2-9-10(5-7)14-15-13-9/h1-2,5,8H,3-4,6,12H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUIIEJMRBETOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC3=NNN=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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